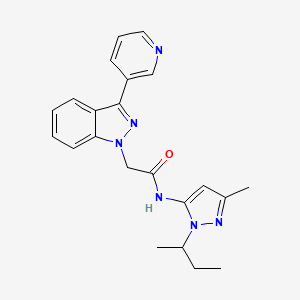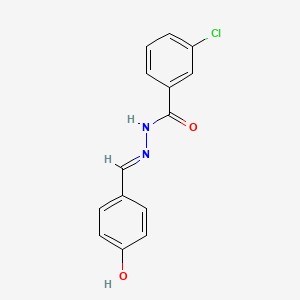![molecular formula C20H33N3O2S B6112337 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole](/img/structure/B6112337.png)
1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and ion channels. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It also modulates the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have antifungal and antibacterial activities against various strains of fungi and bacteria. Additionally, it has been shown to modulate the activity of ion channels, which could have implications for the treatment of various neurological and cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is its versatility in terms of its potential applications in various fields. It has been shown to have a range of activities, including antitumor, antifungal, antibacterial, analgesic, and anti-inflammatory effects. Additionally, it has been demonstrated to modulate the activity of ion channels, which could have implications for the treatment of various neurological and cardiovascular disorders.
However, there are also some limitations to the use of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole in lab experiments. One of the main limitations is its potential toxicity, which could limit its use in vivo. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its use for specific applications.
Direcciones Futuras
There are several future directions for research on 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole. One direction is to further investigate its mechanism of action, particularly with regard to its modulation of ion channels. This could provide insights into the development of new drugs for the treatment of various neurological and cardiovascular disorders.
Another direction is to optimize its use for specific applications, such as the treatment of pain and inflammation or the inhibition of specific enzymes. This could involve the development of new derivatives or the use of targeted delivery systems.
Finally, further research is needed to evaluate its potential toxicity and safety profile, particularly in vivo. This could involve the development of new animal models or the use of alternative methods such as in vitro assays.
Conclusion
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is a versatile chemical compound with a range of potential applications in various fields. Its synthesis method has been optimized to achieve high yield and purity, and it has been extensively studied for its antitumor, antifungal, antibacterial, analgesic, and anti-inflammatory effects. Its mechanism of action is not fully understood, but it is believed to modulate the activity of various enzymes and ion channels. While there are some limitations to its use in lab experiments, there are also several future directions for research, including further investigation of its mechanism of action, optimization for specific applications, and evaluation of its potential toxicity and safety profile.
Métodos De Síntesis
The synthesis of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole involves the reaction of 1-butyl-2-bromoethylsulfone with 2,2-diallyl-1-pyrrolidinecarboxaldehyde in the presence of potassium carbonate and copper iodide. The resulting intermediate is then reacted with imidazole in the presence of potassium tert-butoxide to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated for its antitumor, antifungal, and antibacterial activities. In biochemistry, it has been investigated for its enzyme inhibitory properties and its ability to modulate the activity of ion channels. In pharmacology, it has been tested for its analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2S/c1-5-9-15-23-18(16-21-19(23)26(24,25)8-4)17-22-14-10-13-20(22,11-6-2)12-7-3/h6-7,16H,2-3,5,8-15,17H2,1,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXDNHNWOQXKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC2(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)

![7-(3,4-dimethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6112298.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)
![2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine](/img/structure/B6112325.png)
![N-(4'-fluoro-3-biphenylyl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}prolinamide](/img/structure/B6112344.png)
![7-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6112359.png)
![1-(4-chlorophenyl)-N-{[1-(1,4-dithiepan-6-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6112361.png)
![1-[2-({isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6112369.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B6112377.png)